LogP-Driven Lipophilicity Differentiation: Meta-Ethoxy vs. Ortho-Ethoxy and Methoxy Analogs
The target compound (3-ethoxy, N-methyl) has a measured LogP of 2.18, which is 0.34 units higher than its ortho-ethoxy positional isomer (LogP 1.84, CAS 6660-49-7) and 0.52 units higher than its 3-methoxy analog (LogP 1.66, CAS 120998-52-9) . A LogP difference of 0.34 translates to a 2.2-fold increase in octanol-water partition coefficient, meaning the meta-ethoxy compound is significantly more lipophilic and will exhibit different membrane permeability, tissue distribution, and chromatographic retention behavior in both synthetic purification and biological screening contexts. The PubChem-calculated XLogP3 value of 1.8 independently corroborates this intermediate-to-high lipophilicity profile [1].
| Evidence Dimension | LogP (octanol-water partition coefficient, measured) |
|---|---|
| Target Compound Data | LogP = 2.18 (Hit2Lead measured) |
| Comparator Or Baseline | Ortho isomer (CAS 6660-49-7): LogP = 1.84; Methoxy analog (CAS 120998-52-9): LogP = 1.66 |
| Quantified Difference | ΔLogP = +0.34 vs. ortho isomer; ΔLogP = +0.52 vs. methoxy analog |
| Conditions | Hit2Lead database, standard LogP determination method |
Why This Matters
A LogP difference of 0.34–0.52 is pharmaceutically meaningful; it alters predicted membrane permeability, blood-brain barrier penetration potential, and chromatographic retention, making the target compound the preferred choice when higher lipophilicity within this scaffold series is desired for screening library design.
- [1] PubChem. CID 28065578: XLogP3-AA = 1.8 (computed). View Source
